molecular formula C16H12ClN3OS B2611798 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide CAS No. 392241-85-9

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Cat. No.: B2611798
CAS No.: 392241-85-9
M. Wt: 329.8
InChI Key: RLPGMEVKMWCLOO-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a chemical research compound built around the 1,3,4-thiadiazole pharmacophore, a five-membered heterocyclic ring known for its versatile biological activities and favorable pharmacokinetic properties, including enhanced metabolic stability and membrane permeability . This specific derivative features a 4-chlorophenyl group at the 5-position of the thiadiazole ring, a structural motif frequently employed in medicinal chemistry to boost biological potency . The compound is offered to the scientific community as a tool molecule to investigate the therapeutic potential of the 1,3,4-thiadiazole class. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop new candidates in several key areas. The 1,3,4-thiadiazole core is a prominent scaffold in anticancer agent discovery . Compounds sharing this core structure have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) carcinomas . The mechanism of action for such derivatives often involves the induction of apoptotic cell death, characterized by cell cycle arrest at specific checkpoints (e.g., S or G2/M phases) and a significant increase in the Bax/Bcl-2 ratio and caspase activity . Furthermore, 1,3,4-thiadiazole derivatives have shown meaningful antiviral activity in bioassays. For instance, closely related sulfonamide compounds based on the 5-(4-chlorophenyl)-1,3,4-thiadiazole structure have exhibited inhibitory activity against the Tobacco Mosaic Virus (TMV), suggesting potential for application in plant virology research . This compound is intended for use in non-clinical, cell-based and biochemical assays to further elucidate these and other potential mechanisms of action.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-3-2-4-12(9-10)14(21)18-16-20-19-15(22-16)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPGMEVKMWCLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps :

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Intermediate: The thiol is converted into sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The sulfonyl chloride reacts with 3-methylbenzamide to yield the final product, this compound.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.

    Medicine: It has potential anticancer properties and is being studied for its ability to inhibit the growth of tumor cells.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. By binding to the active site of the enzyme, the compound disrupts its normal function, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS 331818-35-0) Structure: Differs by having a 2,4-dichlorophenyl group instead of 4-chlorophenyl. Molecular Weight: 364.25 g/mol (vs. ~349.8 g/mol for the target compound). Such halogenation patterns are known to modulate bioactivity in thiadiazole derivatives .
  • (E)-1-(4-Chlorophenyl)-N-(5-styryl-1,3,4-thiadiazol-2-yl)methanimine (Compound 9, ) Structure: Replaces the benzamide group with a methanimine linker and a styryl substituent. Such modifications could shift biological targets compared to the benzamide-based compound .

Core Heterocycle Modifications

  • 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide (–7)

    • Structure : Replaces the thiadiazole with a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring.
    • Impact : The oxadiazole core, particularly with a thioxo group, introduces distinct electronic and steric properties. Oxadiazoles are less electron-deficient than thiadiazoles, which may affect binding to biological targets. This compound’s synthesis (via POCl3-mediated cyclization) mirrors methods used for thiadiazoles, highlighting shared synthetic pathways .
  • Thiazole-Based Analogs ()

    • Example : N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide.
    • Structure : Substitutes the thiadiazole with a thiazole ring.
    • Impact : Thiazoles have reduced nitrogen content compared to thiadiazoles, altering planarity and hydrogen-bonding capacity. The nitro and pyrazole groups in this analog introduce additional electrophilic sites, which may confer different reactivity or toxicity profiles .

Functional Group Variations

  • Tetrazolyl Arylurea Derivatives () Example: N-5-Tetrazolyl-N′-arylacylureas. Structure: Urea linker instead of benzamide, with tetrazole and aryl groups. Compounds like 2h and 2j showed notable plant growth regulation, suggesting functional group-dependent bioactivity .
  • Thiosemicarbazide Derivatives ()

    • Example : 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides.
    • Structure : Thiosemicarbazide backbone with pyridine and aryl groups.
    • Impact : These compounds promote plant growth at low concentrations, indicating that sulfur-containing moieties (thiosemicarbazide vs. thiadiazole) may influence biological pathways differently .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring and a chlorophenyl substituent, which contribute to its pharmacological properties. Research has indicated that it may possess various therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities.

Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12ClN3OS
  • Molecular Weight : 305.79 g/mol

Chemical Structure

N 5 4 chlorophenyl 1 3 4 thiadiazol 2 yl 3 methylbenzamide\text{N 5 4 chlorophenyl 1 3 4 thiadiazol 2 yl 3 methylbenzamide}

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. For instance, derivatives containing the thiadiazole moiety have shown promising activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study: Antiviral Activity

In a study focusing on antiviral properties, compounds derived from this compound exhibited activity against the Tobacco Mosaic Virus (TMV). Specific derivatives demonstrated up to 50% inhibition of TMV replication, comparable to established antiviral agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The underlying mechanism involves the modulation of signaling pathways associated with inflammation.

Anticancer Potential

Research has highlighted the potential of this compound as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AntiviralUp to 50% TMV inhibition
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cellular proliferation.
  • Receptor Modulation : It could act on various receptors related to inflammation and cancer progression.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced tumor growth.

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